Product packaging for 3-[(3-Fluorobenzyl)oxy]benzoic acid(Cat. No.:CAS No. 887599-64-6)

3-[(3-Fluorobenzyl)oxy]benzoic acid

Cat. No.: B1308904
CAS No.: 887599-64-6
M. Wt: 246.23 g/mol
InChI Key: PBEUDJJYJYWQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Substituted Benzoic Acids in Medicinal Chemistry Research

Substituted benzoic acids are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. bldpharm.comchemscene.comscbt.com The carboxylic acid group is a key feature, often involved in crucial interactions with biological targets such as enzymes and receptors. sigmaaldrich.com The versatility of the benzene (B151609) ring allows for the introduction of various substituents, which can modulate the compound's size, shape, electronic distribution, and lipophilicity, thereby influencing its pharmacokinetic and pharmacodynamic properties. pharmaffiliates.com

Researchers have extensively explored derivatives of benzoic acid for numerous therapeutic areas, including cancer, inflammation, and infectious diseases. bldpharm.comchemscene.comscbt.com For example, modifications to the benzoic acid structure have led to the development of potent enzyme inhibitors and receptor modulators. sigmaaldrich.comwikipedia.org The strategic placement of different functional groups on the aromatic ring can fine-tune the molecule's binding affinity and selectivity for its intended target. pharmaffiliates.com

Rationale for Investigating Fluorine-Containing Organic Compounds in Chemical Biology

The incorporation of fluorine into organic molecules is a widely used strategy in modern drug design. matrixscientific.com Despite the rarity of naturally occurring organofluorine compounds, their synthetic counterparts have found extensive use in pharmaceuticals and agrochemicals. matrixscientific.comsynquestlabs.comrrscientific.com The carbon-fluorine bond is the strongest in organic chemistry, which often imparts enhanced metabolic stability to the molecule, a desirable trait for drug candidates. matrixscientific.com

Furthermore, the introduction of fluorine can significantly alter a molecule's properties. Fluorine's high electronegativity can influence the acidity of nearby functional groups and modulate the compound's binding interactions. sigmaaldrich.com It can also increase lipophilicity, which can improve a drug's ability to cross cell membranes. matrixscientific.com It is estimated that approximately 20% of all commercialized pharmaceuticals contain fluorine, a testament to the element's importance in medicinal chemistry. matrixscientific.com

Scope and Significance of Academic Research on 3-[(3-Fluorobenzyl)oxy]benzoic acid

Currently, the body of academic research focusing specifically on this compound is limited. The compound is primarily available as a research chemical from various suppliers. sigmaaldrich.comsigmaaldrich.com Its significance, therefore, is largely derived from its potential as a building block in the synthesis of more complex molecules and as a tool for probing biological systems.

The combination of the benzoic acid core, the flexible ether linkage, and the strategically placed fluorine atom makes this compound a compelling candidate for further investigation. Its structure is analogous to other substituted benzoic acids that have shown biological activity. For instance, related compounds are being investigated for their potential as inhibitors of various enzymes. sigmaaldrich.com The presence of the 3-fluorobenzyl group is of particular interest, as this moiety is found in other biologically active compounds.

While detailed research findings on its synthesis, characterization, and specific biological activities are not extensively published in peer-reviewed literature, its chemical properties can be inferred from its constituent parts. The following table summarizes the key identification and property data available for this compound.

PropertyValue
IUPAC Name This compound
CAS Number 887599-64-6
Molecular Formula C₁₄H₁₁FO₃
Molecular Weight 246.24 g/mol
Physical Form Solid
Purity Typically ≥95%

Future research will likely focus on the synthesis of this compound and its derivatives, followed by comprehensive evaluation of their biological properties. This could include screening for activity against a range of therapeutic targets, as well as detailed studies into its mechanism of action and potential applications in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11FO3 B1308904 3-[(3-Fluorobenzyl)oxy]benzoic acid CAS No. 887599-64-6

Properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEUDJJYJYWQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424238
Record name 3-[(3-fluorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887599-64-6
Record name 3-[(3-fluorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 3 Fluorobenzyl Oxy Benzoic Acid

General Synthetic Approaches to Benzoic Acid Derivatives

The synthesis of benzoic acid and its derivatives is a cornerstone of organic chemistry, with numerous methods developed over the years. These approaches can be broadly categorized into oxidative, reductive, and substitution reactions.

Traditional methods often rely on the oxidation of alkylbenzenes. pharmacy180.com For instance, toluene (B28343) and its derivatives can be oxidized to benzoic acids using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. pharmacy180.com The Jones reagent, a solution of chromic acid in acetone, offers a milder and more controlled oxidation of primary alcohols to carboxylic acids. pharmacy180.com Another classical approach involves the hydrolysis of nitriles, which can be prepared via Sandmeyer reaction from an aniline (B41778) precursor. pharmacy180.com

More contemporary methods offer greater functional group tolerance and milder reaction conditions. The carbonation of organometallic reagents, such as Grignard reagents or organolithium compounds, with carbon dioxide is a powerful technique for introducing a carboxylic acid group. pharmacy180.comyoutube.com This method is particularly useful for constructing complex molecules. youtube.com Additionally, palladium-catalyzed carbonylation reactions have emerged as a versatile tool for the synthesis of benzoic acid derivatives. nih.govresearchgate.net

The functionalization of pre-existing benzoic acid derivatives is another key strategy. For example, electrophilic aromatic substitution reactions on benzoic acid can introduce various substituents onto the aromatic ring, although the carboxylic acid group is deactivating and meta-directing. youtube.com Conversely, the carboxylate group can act as a directing group in certain C-H bond functionalization reactions, enabling the introduction of substituents at specific positions. researchgate.net

Here is a summary of common synthetic routes to benzoic acid derivatives:

Starting Material Reagent(s) Product Reference(s)
AlkylbenzeneKMnO₄ or Jones ReagentBenzoic Acid pharmacy180.com
Primary AlcoholJones ReagentCarboxylic Acid pharmacy180.com
Aryl Halide1. Mg, Et₂O 2. CO₂ 3. H₃O⁺Benzoic Acid youtube.com
Aryl HalideCO, Pd catalystBenzoic Acid Derivative nih.gov
Benzoic AcidHNO₃, H₂SO₄3-Nitrobenzoic Acid youtube.com

Ethereal Linkage Formation Strategies for Arylmethyl Ethers

The formation of the ether bond between the 3-hydroxybenzoic acid and 3-fluorobenzyl moieties is a critical step in the synthesis of the target molecule. The Williamson ether synthesis and its variations are the most common methods for constructing such arylmethyl ethers.

This reaction typically involves the deprotonation of a phenol (B47542) (in this case, a derivative of 3-hydroxybenzoic acid) with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an benzylic electrophile (e.g., 3-fluorobenzyl bromide). Common bases used include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Copper-catalyzed Ullmann condensation provides an alternative route for forming aryl ethers, particularly when the aromatic ring is electron-deficient. organic-chemistry.org While traditionally used for diaryl ethers, modern variations have expanded its scope to include the synthesis of alkyl aryl ethers. organic-chemistry.org Metal-free approaches have also been developed, utilizing strong bases like potassium tert-butoxide (KOtBu) to promote the coupling of alcohols and phenols with aryl halides or other activated substrates. researchgate.net

The choice of strategy often depends on the specific substrates and the desired reaction conditions. For the synthesis of 3-[(3-Fluorobenzyl)oxy]benzoic acid, the Williamson ether synthesis using a protected form of 3-hydroxybenzoic acid and 3-fluorobenzyl halide is a highly effective and commonly employed method.

Carboxylic Acid Functional Group Manipulation in Organic Synthesis

The carboxylic acid group is a versatile functional group that can be manipulated in numerous ways to achieve a desired synthetic outcome. pharmacy180.com In the context of synthesizing this compound, the carboxylic acid functionality of the 3-hydroxybenzoic acid starting material often requires protection during the ether formation step to prevent unwanted side reactions.

Esterification is the most common protection strategy. The carboxylic acid can be converted to a methyl or ethyl ester, which is stable under the basic conditions of the Williamson ether synthesis. jackwestin.com After the ether linkage is formed, the ester can be readily hydrolyzed back to the carboxylic acid under acidic or basic conditions. pharmacy180.com

Other important transformations of carboxylic acids include their conversion to amides, acid chlorides, and anhydrides. jackwestin.com While not directly involved in the primary synthesis of the target molecule, these transformations are crucial for the synthesis of analogs and derivatives. For instance, the carboxylic acid could be converted to an amide to explore structure-activity relationships in a medicinal chemistry context. jackwestin.com

Decarboxylation, the removal of the carboxyl group, is another significant reaction, although it is generally not a desired transformation in this specific synthesis. jackwestin.com However, decarboxylative coupling reactions have emerged as powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. acs.org

Design and Synthesis of Analogs and Precursors of this compound

The design and synthesis of analogs of this compound are crucial for exploring its potential applications, for example, as an inhibitor of influenza neuraminidase or in other biological contexts. researchgate.netnih.gov The synthesis of precursors is also a key aspect of developing efficient and scalable synthetic routes. researchgate.net

The synthesis of analogs often involves modifying the core structure in a systematic manner. For example, the position of the fluorine atom on the benzyl (B1604629) ring could be varied, or different substituents could be introduced onto either aromatic ring. The ether linkage could also be replaced with other functional groups, such as an amide or a thioether.

A common precursor for the synthesis of this compound is a protected form of 3-hydroxybenzoic acid, such as methyl 3-hydroxybenzoate. The synthesis of 3-hydroxy-4-fluorobenzoic acid has also been reported, which could serve as a precursor for related analogs. google.com The synthesis of 3-[(3-bromobenzyl)oxy]benzoic acid has been described and can be a key intermediate, where the bromine atom can be further functionalized.

The synthesis of various benzoic acid derivatives has been extensively studied, providing a rich literature for the design and preparation of new analogs. nih.govacs.orgresearchgate.netresearchgate.netpreprints.orgresearchgate.netresearchgate.net For instance, sulfamoyl benzoic acid analogs have been synthesized and shown to have specific biological activity. nih.govnih.govresearchgate.net The synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has also been reviewed, highlighting the versatility of benzoic acid as a scaffold. nih.gov

The synthesis of precursors and reference standards is essential for the development of new chemical entities. researchgate.net For example, the synthesis of precursors for radiolabeled versions of benzoic acid derivatives is important for their use in medical imaging. researchgate.net

Below is a table of some reported benzoic acid derivatives and their synthetic utility:

Compound Name Synthetic Application/Significance Reference(s)
3-Hydroxy-4-fluorobenzoic acidIntermediate for drug and chemical synthesis. google.com
2-Amino-3-fluorobenzoic acidIntermediate for the synthesis of indole (B1671886) derivatives and fluoroacridines. orgsyn.org
3-[(3-Bromobenzyl)oxy]benzoic acidBuilding block for more complex molecules and potential medicinal chemistry applications.
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acidPrecursor for compounds with potential anti-inflammatory and analgesic activity. nih.gov
Sulfamoyl benzoic acid analoguesSpecific agonists of the LPA2 receptor with potential therapeutic applications. nih.govnih.gov

Preclinical Biological Activities and Structure Activity Relationships Sar of 3 3 Fluorobenzyl Oxy Benzoic Acid Derivatives

In Vitro Biological Screening Paradigms

Cell-Based Antiproliferative Activity Investigations

There is no specific public data available from cell-based antiproliferative or cytotoxicity assays for 3-[(3-Fluorobenzyl)oxy]benzoic acid. Research on other benzoic acid derivatives has shown a wide range of activities. For example, some synthetic 2-oxo-3-phenylquinoxaline derivatives, which are structurally distinct, have demonstrated antiproliferative effects against colon cancer cell lines. wiserpub.com Similarly, certain pyrazole (B372694) derivatives containing a benzoic acid moiety have been investigated for their antibacterial properties, with some showing tolerance in human cell lines. nih.gov However, these findings cannot be directly extrapolated to this compound.

Enzyme Inhibition Studies

Specific enzyme inhibition data for this compound is not present in the available literature. Benzoic acid derivatives have been explored as inhibitors of various enzymes. For instance, some derivatives have been characterized as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Other distinct classes, such as pyrazole derivatives with a benzoic acid component, have been identified as inhibitors of fatty acid biosynthesis in bacteria. nih.gov Additionally, C-3 benzoic acid derivatives of betulinic acid have been synthesized and evaluated as HIV-1 maturation inhibitors. suniv.ac.in Without direct experimental evidence, the enzyme inhibitory potential of this compound remains uncharacterized.

Receptor Binding and Modulation Assays

No receptor binding or modulation assay results have been published specifically for this compound. In broader studies, various benzoic acid derivatives have been shown to interact with different receptors. For example, series of biphenyl (B1667301) benzoic acid derivatives have been developed as potent and selective agonists for the human beta-3 adrenergic receptor. researchgate.netorganic-chemistry.org In another distinct chemical space, 3-benzazepine derivatives have been studied as allosteric modulators of NMDA receptors. yale.edu The affinity and modulatory effect of this compound on any specific receptor are currently unknown.

Structure-Activity Relationship (SAR) Elucidation

Conformational and Electronic Effects of the Benzyl (B1604629) Ether Moiety on Biological Potency

A detailed analysis of the conformational and electronic effects of the benzyl ether moiety on the biological potency of this compound is not available. The benzyl ether group is a common structural motif in medicinal chemistry. Its conformation, which can exist in different arrangements such as gauche and trans, can influence how a molecule fits into a biological target. nih.gov Electronically, the ether oxygen and the aromatic rings can participate in various non-covalent interactions. Studies on related molecules like benzyl methyl ether have explored its conformational stability. nih.gov Furthermore, research on glycosyl donors has shown that substitutions on the benzyl ether's phenyl ring can exert remote electronic effects, influencing reactivity. nih.gov The specific conformational preferences and electronic contributions of the 3-fluorobenzyl ether moiety in this compound and their impact on a specific biological target have not been determined.

Significance of the Carboxylic Acid Functionality in Molecular Recognition

The carboxylic acid group is a cornerstone of molecular recognition in numerous biological systems and is a common feature in a vast array of therapeutic agents. Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to exist as a charged carboxylate anion under physiological conditions, allows for a variety of interactions with biological targets such as enzymes and receptors.

In the context of this compound derivatives, the carboxylic acid moiety is crucial for establishing key binding interactions. This functional group can form strong, directional hydrogen bonds with specific amino acid residues within a protein's binding pocket. For instance, it can interact with the guanidinium (B1211019) group of arginine, the hydroxyl group of serine or threonine, or the amide backbone of the protein. The resulting interactions are fundamental to the affinity and specificity of the molecule for its target.

Exploration of Mechanisms of Action and Pharmacological Pathways (Preclinical)

While direct preclinical studies on this compound are not extensively reported in publicly available literature, the mechanisms of action for structurally related benzoic acid derivatives provide insights into its potential pharmacological pathways.

One plausible mechanism of action for this class of compounds is the inhibition of enzymes involved in inflammatory processes. For example, research on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a related salicylic (B10762653) acid derivative, has demonstrated significant anti-inflammatory properties in preclinical models. This compound was found to reduce the levels of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation, and to decrease the expression of cyclooxygenase-2 (COX-2), the enzyme responsible for its synthesis. nih.gov Furthermore, it was shown to inhibit the production of reactive oxygen species (ROS) by downregulating NADPH oxidase 2 (NOX2) and to suppress the activation of the transcription factor NF-κB, a central regulator of the inflammatory response. nih.gov These findings suggest that benzyloxybenzoic acid scaffolds may exert their effects through the modulation of the arachidonic acid cascade and oxidative stress pathways.

Another potential avenue of pharmacological activity for benzyloxy-containing compounds is the inhibition of cholinesterases. Studies on 3-benzyloxyflavones have revealed their potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the regulation of the neurotransmitter acetylcholine. nih.gov This suggests that the benzyloxy moiety can effectively interact with the active sites of these enzymes.

The general class of benzoic acid derivatives has also been investigated for a wide range of other biological activities, including the inhibition of enzymes like tyrosinase. nih.gov The mechanism in such cases can involve non-competitive inhibition, where the inhibitor binds to a site distinct from the enzyme's active site, thereby altering its conformation and reducing its catalytic efficiency. nih.gov Additionally, the antimicrobial action of benzoic acid itself has been attributed to its ability to disrupt cellular energy production by depleting ATP levels. nih.gov

The following table summarizes the preclinical activities observed for various derivatives of benzoic acid, which may suggest potential activities for this compound.

Compound ClassObserved Preclinical ActivityPotential Mechanism of Action
Salicylic Acid Derivatives (e.g., 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid)Anti-inflammatoryInhibition of COX-2, reduction of PGE2, NOX2, and NF-κB
3-BenzyloxyflavonesCholinesterase InhibitionInhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Benzoic Acid DerivativesTyrosinase InhibitionNon-competitive inhibition
Benzoic AcidAntimicrobialATP depletion

It is important to note that while these findings for related compounds are informative, dedicated preclinical studies on this compound are necessary to definitively establish its biological activities and mechanisms of action.

Pharmacokinetic Investigations in Preclinical Animal Models for 3 3 Fluorobenzyl Oxy Benzoic Acid

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models

Specific details on the absorption, distribution, metabolism, and excretion (ADME) of 3CBB are not fully elucidated in the available literature. However, some characteristics can be inferred from its pharmacokinetic profile. The compound is orally absorbed, and its high lipophilicity (log P = 3.73) suggests it may be extensively distributed into tissues. researchgate.net

In Vivo Pharmacokinetic Profiling

Systemic Exposure and Clearance in Rodent Models

Following a single oral administration in rats, 3CBB exhibits a defined plasma concentration-time profile. The key pharmacokinetic parameters in rats are summarized in the table below. researchgate.net

ParameterValue (Mean ± SD)
Tmax (min) 28.9 ± 1.1
Cmax (µg/mL) 0.57 ± 0.02
AUCtotal (µg·min/mL) 66.3 ± 1.0
Kel (min⁻¹) 0.018 ± 0.002
T½el (min) 39.4 ± 3.9
Data from a study in rats following a single oral dose. researchgate.net

Tissue Distribution and Bioavailability Assessments

The low maximum plasma concentration (Cmax) and a long elimination half-life are indicative of extensive distribution into deep tissues. researchgate.net This is a characteristic often observed with highly lipophilic compounds. researchgate.net Specific tissue distribution studies and absolute bioavailability data for 3CBB are not available in the reviewed literature.

Metabolic Pathways and Metabolite Identification

Detailed studies on the metabolic pathways and the identification of specific metabolites for 3CBB have not been published.

Comparative Pharmacokinetic Analysis of Structural Analogs in Preclinical Models

A direct comparative pharmacokinetic analysis with 3-[(3-Fluorobenzyl)oxy]benzoic acid is not possible due to the absence of data for the latter.

However, when compared to Acetylsalicylic Acid (ASA), 3CBB demonstrates a slower onset of action and a longer elimination time from the body. researchgate.net The pharmacokinetic profile of 3CBB, particularly its longer half-life, suggests it is a potential candidate for development as a new drug with a different therapeutic profile than ASA. researchgate.net

Computational and Theoretical Investigations of 3 3 Fluorobenzyl Oxy Benzoic Acid and Its Analogs

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as 3-[(3-Fluorobenzyl)oxy]benzoic acid, might interact with a biological target, typically a protein or enzyme.

While specific docking studies for this compound are not published, research on other benzoic acid derivatives has demonstrated the utility of this approach. For instance, studies on benzoic acid derivatives as inhibitors of enzymes like SARS-CoV-2 main protease and Trypanosoma cruzi trans-sialidase have successfully used molecular docking to predict binding affinities and interaction patterns. nih.govmdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the ligand's inhibitory activity. nih.govmdpi.com For this compound, docking studies could identify the specific amino acid residues in a target's active site that it interacts with, providing a basis for designing more potent and selective inhibitors.

Table 1: Potential Molecular Docking Targets and Interaction Insights for this compound

Potential Protein TargetKey Interaction Types PredictedRationale for Target Selection
Fatty Acid Synthase (FAS)Hydrogen bonding with the carboxylic acid group, hydrophobic interactions with the benzyl (B1604629) and fluorobenzyl rings.Benzoic acid derivatives have shown inhibitory activity against components of the fatty acid biosynthesis pathway. nih.gov
Cyclooxygenase (COX)The carboxylic acid moiety could mimic the binding of arachidonic acid, forming key hydrogen bonds. The ether linkage and aromatic rings would occupy hydrophobic pockets.Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that inhibit COX enzymes.
Aldose ReductaseThe carboxylate could interact with key cationic residues and water molecules in the active site. The fluorobenzyl group could form halogen bonds.Inhibitors of this enzyme are sought for the treatment of diabetic complications, and various aromatic acids have been investigated.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds.

For this compound and its analogs, QSAR studies could be developed to predict their inhibitory activity against a specific biological target. This would involve synthesizing a series of analogs with variations in their physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) and correlating these properties with their measured biological activity. Research on benzoylaminobenzoic acid derivatives as antibacterial agents has shown that properties like hydrophobicity, molar refractivity, and aromaticity are key for their inhibitory activity. nih.gov Similarly, 3D-QSAR studies on other inhibitor classes, such as 1,3,4-oxadiazol-2-one derivatives, have successfully used techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. mdpi.com

Table 2: Hypothetical QSAR Model Parameters for this compound Analogs

DescriptorTypePotential Impact on Activity
cLogPLipophilicityA positive correlation might indicate the importance of membrane permeability for cellular activity.
Molar Refractivity (MR)Steric/VolumeA certain optimal volume may be required for effective binding to the target's active site.
Hammett Constant (σ)ElectronicThe electronic effect of substituents on the benzoic acid ring could influence the pKa and hydrogen bonding capacity of the carboxylic acid.
Dipole MomentPolarityCould influence long-range interactions with the protein target.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. These methods provide a detailed picture of the electron distribution and energy levels within a molecule.

While specific DFT studies on this compound are not available, research on similar benzoic acid derivatives has demonstrated the power of this approach. bohrium.comresearchgate.netnih.gov For example, DFT calculations have been used to study the vibrational spectra, molecular structure, and conformational stability of related compounds. nih.gov

The biological activity of a molecule is often dependent on its three-dimensional conformation. DFT can be used to calculate the relative energies of different conformers of this compound, identifying the most stable, low-energy conformations. This is crucial for understanding which shape the molecule is likely to adopt when interacting with a biological target. Studies on other flexible molecules have shown that identifying the global minimum energy conformer is a key step in understanding its properties. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and distribution of these orbitals are key to understanding a molecule's chemical reactivity and its ability to participate in charge-transfer interactions. For this compound, FMO analysis could predict its reactivity in biological systems and its potential to interact with electron-rich or electron-deficient residues in a protein's active site. The energy gap between the HOMO and LUMO is also an indicator of chemical stability. bohrium.com

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (electronegative) and electron-poor (electrophilic). This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-protein binding. For this compound, an MEP map would show the negative potential around the carboxylic acid oxygen atoms, indicating their role as hydrogen bond acceptors, and positive potential around the acidic proton.

Molecular Dynamics Simulations to Elucidate Receptor Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. Unlike static docking, MD simulations can reveal the flexibility of both the ligand and the protein, providing insights into the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that may occur upon ligand binding.

While no MD simulations have been published for this compound, this technique has been applied to study the tribochemical reactions of other molecules at interfaces and the binding of ligands to various receptors. mdpi.com An MD simulation of this compound bound to a target protein would allow researchers to assess the stability of the predicted docking pose and to identify key interactions that are maintained throughout the simulation. This can help to refine the understanding of the binding mode and guide the design of improved analogs.

Advanced Derivatization and Analog Development Strategies for 3 3 Fluorobenzyl Oxy Benzoic Acid

Strategic Chemical Modifications for Enhanced Biological Properties

Strategic modifications of the 3-[(3-Fluorobenzyl)oxy]benzoic acid structure can be undertaken to improve its pharmacokinetic and pharmacodynamic profiles. These modifications primarily target the carboxylic acid group and the aromatic rings.

The carboxylic acid group of this compound is a key site for prodrug development. Ester and amide prodrugs are common strategies to enhance properties such as membrane permeability and oral bioavailability. drughunter.comnih.gov These prodrugs are designed to be inactive precursors that, once administered, are converted into the active carboxylic acid form by endogenous enzymes like esterases and amidases. nih.gov

For instance, the synthesis of various ester prodrugs of benzoic acid derivatives has been explored to improve their efficacy against Mycobacterium tuberculosis. nih.gov In one study, propyl, hexyl, and phenyl esters of substituted benzoic acids were synthesized and evaluated. nih.gov This approach could be applied to this compound to modulate its lipophilicity and cellular uptake.

Similarly, the formation of amide derivatives can significantly alter the physicochemical properties of the parent compound. The reaction of benzoic acid derivatives with various amines can yield a library of amide compounds with diverse biological activities. nih.gov

Table 1: Examples of Potential Ester and Amide Prodrugs of this compound

Prodrug TypeR GroupPotential Advantage
EsterMethyl, Ethyl, PropylIncreased lipophilicity, improved cell permeability
EsterPhenylEnhanced metabolic stability
AmideAlkylamines (e.g., -NHCH₃)Modified solubility and hydrogen bonding capacity
AmideAmino acid conjugatesTargeted delivery and improved solubility

This table presents hypothetical prodrug strategies based on established medicinal chemistry principles for benzoic acid derivatives.

Bioisosteric replacement is a fundamental strategy in drug design used to optimize potency, selectivity, and pharmacokinetic properties while retaining the essential binding interactions of the parent molecule. drughunter.comnih.gov The carboxylic acid group of this compound can be replaced with various bioisosteres to modulate its acidity, polarity, and metabolic stability. nih.gov

Common bioisosteres for the carboxylic acid moiety include tetrazoles, sulfonamides, and hydroxamic acids. drughunter.comnih.gov For example, 5-substituted 1H-tetrazoles are widely recognized non-classical bioisosteres of carboxylic acids, maintaining comparable acidity while offering greater lipophilicity. drughunter.com The replacement of a carboxylic acid with a sulfonamide group can lead to derivatives with increased metabolic stability and improved membrane permeability. drughunter.com

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect. The benzyloxypharmacophore is a recognized feature in various biologically active compounds, including monoamine oxidase (MAO) inhibitors. nih.govresearchgate.net The this compound scaffold itself contains a benzyloxy-like motif. Further derivatization could involve introducing additional pharmacophoric groups to enhance interactions with a specific biological target. For instance, the introduction of hydroxyl or amino groups on the benzyl (B1604629) or benzoic acid rings could provide additional hydrogen bonding opportunities.

Table 2: Potential Bioisosteric Replacements for the Carboxylic Acid Group

BioisostereStructureKey PropertiesReference
Tetrazole-CN₄HpKa similar to carboxylic acid, increased lipophilicity drughunter.comnih.gov
Sulfonamide-SO₂NHRWeaker acid, increased metabolic stability drughunter.comnih.gov
Hydroxamic Acid-CONHOHModerately acidic, metal-chelating properties nih.gov
Acylsulfonamide-CONHSO₂RIncreased acidity compared to sulfonamides nih.gov

Scaffold Hopping and Lead Optimization Techniques in Drug Discovery

Scaffold hopping involves replacing the core structure of a lead compound with a structurally different scaffold while maintaining similar biological activity. This technique is employed to discover novel chemical series with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or new intellectual property. For this compound, scaffold hopping could involve replacing the benzyloxybenzoic acid core with other bicyclic or aromatic systems that can spatially arrange the key pharmacophoric features in a similar orientation.

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule (the fluoro-substituted benzyl ring, the ether linkage, and the benzoic acid ring) to understand how these changes affect biological activity. iomcworld.comicm.edu.plnih.gov For example, the position of the fluorine atom on the benzyl ring could be varied, or other halogens could be introduced to probe the effect on activity. cambridgemedchemconsulting.com

Improving Potency and Selectivity: Fine-tuning the structure to enhance binding affinity for the desired target while minimizing off-target effects. This could involve introducing conformational constraints, such as replacing the flexible ether linkage with a more rigid group. nih.gov

Enhancing Pharmacokinetic Properties: Modifying the structure to improve oral bioavailability, metabolic stability, and half-life. nih.gov This can be achieved by introducing metabolic blockers or altering the lipophilicity of the molecule.

Research on biphenyl (B1667301) benzoic acid derivatives as β3-adrenergic receptor agonists has demonstrated successful lead optimization by modifying the linker between the aromatic rings and introducing substituents to enhance potency and pharmacokinetic profiles. nih.gov

Development of Chemical Probes for Target Identification and Validation

Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of its biological function. acs.org Derivatives of this compound can be developed into chemical probes to identify and validate its potential molecular targets.

The development of a chemical probe typically involves:

Synthesis of an Active Analog: Starting with a compound known to have biological activity, such as a potent derivative of this compound.

Introduction of a Linker: Attaching a linker arm to a non-critical position on the molecule.

Attachment of a Reporter Tag: Conjugating the linker to a reporter molecule, such as a fluorescent dye (e.g., fluorescein), a biotin (B1667282) tag for affinity purification, or a photo-affinity label for covalent cross-linking to the target protein.

Benzoic acid derivatives have been utilized as probes in chromatographic evaluations to study hydrophilic interactions, demonstrating their utility as chemical tools. researchgate.net By creating tagged versions of this compound, researchers can perform experiments such as affinity pull-down assays coupled with mass spectrometry to identify binding partners in a cellular lysate, thereby elucidating its mechanism of action.

Advanced Analytical Approaches in the Research of 3 3 Fluorobenzyl Oxy Benzoic Acid

High-Resolution Spectroscopic Methods for Structural Confirmation and Purity Assessment

High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation and purity verification of synthesized chemical entities like 3-[(3-Fluorobenzyl)oxy]benzoic acid. These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the number and types of atoms, their connectivity, and their chemical environment.

¹H NMR: Proton NMR spectroscopy would reveal the arrangement of hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the aromatic protons on both benzene (B151609) rings, the methylene (B1212753) protons of the benzyl (B1604629) group (-CH₂-), and the acidic proton of the carboxylic acid group (-COOH). The protons on the fluorinated ring would exhibit complex splitting patterns due to coupling with the adjacent fluorine atom.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom yields a distinct signal, allowing for the confirmation of the 14 carbon atoms in the structure. The chemical shifts of the carbons directly bonded to the fluorine and oxygen atoms would be significantly influenced, providing key structural information. Theoretical and experimental data for related compounds like aminobenzoic acids show a clear correlation between substituent position and carbon chemical shifts. researchgate.net

¹⁹F NMR: Fluorine-19 NMR is highly specific and sensitive for fluorine-containing compounds. For this compound, this technique would produce a signal corresponding to the single fluorine atom on the benzyl ring, confirming its presence and chemical environment. Data for similar compounds like m-Fluorobenzoic acid can be used as a reference for the expected chemical shift. spectrabase.com

Table 1: Predicted NMR Data for this compound Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.

Analysis Atoms Predicted Chemical Shift (δ) ppm Key Features
¹H NMR Carboxylic acid (-COOH)~11.0 - 13.0Broad singlet, concentration-dependent. rsc.org
Aromatic (benzoic ring)~7.0 - 8.0Multiple signals (doublets, triplets).
Aromatic (fluorobenzyl ring)~7.0 - 7.5Complex multiplets due to ¹H-¹⁹F coupling.
Methylene (-CH₂-)~5.1Singlet or doublet, adjacent to two aromatic rings.
¹³C NMR Carbonyl (-C=O)~167 - 172Quaternary carbon, deshielded. rsc.org
Aromatic (C-O, C-F)~158 - 165Quaternary carbons, significantly deshielded by electronegative atoms. chemicalbook.com
Aromatic (C-H)~114 - 138Multiple signals corresponding to protonated aromatic carbons.
Methylene (-CH₂-)~70Shielded relative to aromatic carbons.
¹⁹F NMR Aromatic (C-F)~ -110 to -115Singlet or multiplet depending on coupling. spectrabase.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. This technique confirms the molecular formula and provides insights into the molecule's structure through fragmentation analysis. For this compound (C₁₄H₁₁FO₃), HRMS would verify its exact mass of approximately 246.0692 g/mol . sigmaaldrich.com Fragmentation analysis, typically performed in tandem with separation techniques (LC-MS/MS), helps piece together the molecular structure by breaking the molecule into smaller, identifiable ions.

Table 2: Predicted HRMS Fragmentation Data for this compound Fragmentation based on common pathways for benzoic acid ethers.

Ion m/z (approx.) Description
[M-H]⁻ 245.06Deprotonated parent molecule in negative ion mode.
[M-H-CO₂]⁻ 201.07Loss of carbon dioxide from the carboxyl group.
[C₇H₄FO]⁻ 123.02Fragment corresponding to the 3-fluorobenzyl moiety after cleavage of the ether bond.
[C₇H₅O₂]⁻ 121.03Fragment corresponding to the benzoate (B1203000) moiety after cleavage.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: This technique measures the vibrations of bonds within a molecule. For this compound, IR spectroscopy would confirm the presence of key functional groups. The NIST Chemistry WebBook provides reference spectra for benzoic acid, showing characteristic absorptions that would be expected in the target molecule. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about electronic transitions within the molecule, particularly in conjugated systems like the two aromatic rings in the structure. The presence of these chromophores would result in characteristic absorption maxima (λmax) in the UV region.

Table 3: Characteristic IR Absorption Bands for this compound Frequencies are based on typical values for the specified functional groups. nist.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching2500-3300 (broad)
C-H (Aromatic) Stretching3000-3100
C=O (Carboxylic Acid) Stretching1680-1710
C=C (Aromatic) Stretching1450-1600
C-O (Ether & Acid) Stretching1210-1320
C-F (Aryl Fluoride) Stretching1100-1250

Advanced Chromatographic Separations for Complex Mixtures and Bioanalysis

Chromatographic techniques are essential for separating the target compound from complex mixtures, such as reaction byproducts or biological samples, enabling accurate quantification and qualitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for detecting and quantifying trace amounts of compounds in complex matrices. A reversed-phase HPLC method would likely be employed, using a C18 column to separate the compound based on its hydrophobicity. researchgate.netvu.edu.au

The mobile phase would typically consist of an acidified water and organic solvent (e.g., methanol (B129727) or acetonitrile) gradient. vu.edu.au Negative mode electrospray ionization (ESI) would be effective due to the acidic nature of the carboxyl group, readily forming the [M-H]⁻ ion. nih.gov Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored, providing high specificity and reducing matrix interference. vu.edu.au This approach is widely used for analyzing various benzoic acid derivatives in diverse samples. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites or Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is best suited for analyzing volatile and thermally stable compounds. Due to its low volatility and polar carboxylic acid group, this compound is not directly suitable for GC-MS analysis.

However, the technique is highly valuable for analyzing its potential volatile metabolites or after chemical derivatization. A common derivatization strategy involves converting the polar carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. For instance, derivatization with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic proton into a trimethylsilyl (B98337) (TMS) group. nih.gov This method allows for the separation and quantification of the derivatized acid and is particularly useful in metabolomic studies or for analyzing the compound in biological fluids like plasma. nih.govnih.gov

Characterization of Ligand-Target Interactions via Biophysical Techniques

The selection of a biophysical method depends on the properties of the ligand and the target molecule, as well as the specific questions being addressed, such as binding affinity, kinetics, and thermodynamics.

Hypothetical Application of Biophysical Techniques to this compound:

Should a biological target for this compound be identified, a suite of biophysical assays would be employed to characterize the interaction. The data generated from these techniques are often presented in detailed tables to allow for clear comparison and interpretation.

For instance, if this compound were being investigated as an inhibitor of a specific enzyme, researchers would first seek to confirm direct binding and then quantify the strength and rate of that binding. The following table illustrates the type of data that would be generated from such a study.

Interactive Table: Hypothetical Biophysical Data for the Interaction of this compound with a Target Protein

Biophysical TechniqueParameter MeasuredHypothetical ValueInterpretation
Surface Plasmon Resonance (SPR)Dissociation Constant (KD)500 nMIndicates a moderate binding affinity between the compound and its target.
Isothermal Titration Calorimetry (ITC)Enthalpy Change (ΔH)-10 kcal/molSuggests that the binding is enthalpically driven, likely due to hydrogen bonding and van der Waals interactions.
Entropy Change (ΔS)-5 cal/mol·KThe negative entropy change suggests a decrease in disorder upon binding, possibly due to conformational restriction of the ligand and/or protein.
Nuclear Magnetic Resonance (NMR) SpectroscopyChemical Shift PerturbationsSignificant shifts observed in specific amino acid residuesIdentifies the specific amino acids in the target's binding pocket that are interacting with the compound.

It is important to note that the values presented in the table are purely illustrative. The actual data would be the result of rigorous experimental work. The insights gained from these biophysical techniques are critical for understanding the mechanism of action and for guiding further optimization of the compound's structure to enhance its binding properties. For example, the identification of specific interacting residues by NMR can inform the design of new derivatives with improved affinity and selectivity.

While research on analogous compounds with different halogen substitutions, such as 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid or 3-[(3-Bromobenzyl)oxy]benzoic acid, has explored their interactions with biological targets like COX-2, similar detailed biophysical characterizations for the 3-fluoro substituted compound are not apparent in the reviewed literature. nih.gov The presence and position of the fluorine atom in this compound would be expected to influence its electronic properties and potential interactions, making dedicated biophysical studies essential for a complete understanding of its behavior.

Conclusion and Future Research Trajectories for 3 3 Fluorobenzyl Oxy Benzoic Acid

Current Scientific Understanding and Achievements in the Study of the Compound

The chemical compound 3-[(3-Fluorobenzyl)oxy]benzoic acid is a known and cataloged organic molecule. Its fundamental properties have been identified, and it is commercially available through various chemical suppliers, indicating that methods for its synthesis are established. It is primarily classified as a research chemical or a building block, suggesting its main utility is as a precursor or intermediate in the synthesis of more complex molecules for research purposes.

Current scientific knowledge is largely confined to its structural and basic chemical data. Detailed information regarding its physical and chemical properties is available from commercial suppliers.

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 887599-64-6 chemicalbook.com
Molecular Formula C14H11FO3 guidechem.com
Molecular Weight 246.24 g/mol sigmaaldrich.com

| IUPAC Name | this compound guidechem.com |

Despite its availability, a comprehensive review of scientific literature reveals a notable absence of dedicated studies on the specific biological activities or pharmacological effects of this compound itself. It does not appear as a lead compound or a key molecule in published medicinal chemistry or chemical biology research. Its achievements are therefore limited to its existence as a tool for chemical synthesis.

Identification of Research Gaps and Unexplored Avenues in Chemical Biology

The lack of specific research on this compound presents a significant research gap, but also a field of unexplored potential. The structural motifs of the molecule—a benzyloxybenzoic acid scaffold with a fluorine substitution—suggest several plausible, yet uninvestigated, avenues for research in chemical biology.

Structurally Related Compounds with Known Bioactivities:

Hydroxybenzoic Acids: Derivatives of 3-hydroxybenzoic acid, a core component of the target molecule, have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anti-platelet aggregating properties. rasayanjournal.co.inijsrst.comresearchgate.net The ether linkage in this compound could be explored as a stable prodrug form or a modification to enhance cell permeability.

Benzyloxy Benzoic Acids: This class of compounds has been investigated as inhibitors of bacterial RNA polymerase-sigma factor interactions, indicating potential as antibacterial agents. nih.gov The specific arrangement of the ether and carboxylic acid groups is critical for activity, and the 3,3'-substitution pattern of the target molecule remains an untested configuration in this context. nih.gov

Fluorobenzyl Ethers: The inclusion of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and binding affinity. researchgate.net Fluorobenzyl ethers are present in compounds designed as imaging agents for receptors in the central nervous system, such as the histamine (B1213489) H3 receptor, suggesting that this compound could be a scaffold for developing new CNS-active agents. nih.gov

Unexplored Research Avenues:

Screening for Biological Activity: A primary research gap is the absence of broad biological screening. The compound could be tested against various targets, including enzymes, receptors, and whole-cell assays, to identify any potential bioactivity. Given the activities of related compounds, initial screens could focus on antibacterial, anti-inflammatory, and anticancer assays.

Enzyme Inhibition Studies: The benzoic acid moiety suggests potential for interaction with enzymes that recognize carboxylate substrates. This could include cyclooxygenases (COX), lipoxygenases, or other enzymes involved in inflammatory pathways.

Chemical Probe Development: If a specific biological target is identified, the molecule could be further developed into a chemical probe to study the function of that target in biological systems. The fluorine atom provides a useful spectroscopic handle for NMR studies and can be replaced with a radioactive isotope like ¹⁸F for use in positron emission tomography (PET) imaging.

Fragment-Based Drug Discovery: The compound itself could be used as a fragment in fragment-based drug discovery (FBDD) campaigns. Its relatively small size and defined chemical features make it a suitable starting point for building more potent and selective inhibitors of a particular biological target.

Outlook for Preclinical Drug Discovery and Chemical Biology Applications

The future of this compound in preclinical drug discovery and chemical biology is entirely dependent on filling the aforementioned research gaps. Its potential is currently hypothetical but can be systematically explored.

Preclinical Drug Discovery:

The path forward in preclinical drug discovery would involve a tiered approach:

Initial High-Throughput Screening: The compound should be included in diverse screening libraries to identify any "hits" against a wide range of biological targets.

Lead Generation: Should a promising activity be identified, the compound would serve as a "hit" molecule. Medicinal chemistry efforts would then focus on synthesizing analogs to establish a structure-activity relationship (SAR). Modifications could include altering the position of the fluorine atom, replacing it with other halogens or functional groups, and changing the substitution pattern of the benzoic acid ring.

Target Identification and Validation: If the initial screening is phenotypic (e.g., showing antibacterial activity), further studies would be required to identify the specific molecular target.

Pharmacokinetic Profiling: Early assessment of its absorption, distribution, metabolism, and excretion (ADME) properties would be crucial to determine its drug-like potential. The presence of the fluorobenzyl ether may confer favorable metabolic stability.

Chemical Biology Applications:

As a chemical biology tool, the outlook is also promising, contingent on initial discoveries:

Development of Novel Probes: If the compound is found to modulate a specific biological pathway, it could be derivatized to create probes for studying that pathway. For instance, attaching a fluorophore or a biotin (B1667282) tag could enable visualization and pulldown experiments.

Scaffold for Focused Libraries: The this compound scaffold can be used to generate a library of related compounds for screening against a specific target family, such as G-protein coupled receptors or nuclear receptors, where the aromatic and acidic features might be favorable for binding.

Q & A

Q. What are the optimized synthetic routes for 3-[(3-Fluorobenzyl)oxy]benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis can be optimized via microwave-assisted protocols to reduce reaction time and improve purity. For example, microwave irradiation (e.g., 100–150 W, 80–120°C) enables efficient coupling of 3-fluorobenzyl bromide with 3-hydroxybenzoic acid derivatives in the presence of a base like K₂CO₃. Traditional methods using Grignard reagents (e.g., phenoxyphenyl magnesium bromide) followed by carbonation and protonation are also viable but may require longer reaction times . Yield optimization hinges on solvent choice (e.g., DMF for polar aprotic conditions) and stoichiometric control of the benzyl halide intermediate.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques ensures robust characterization:

  • NMR : ¹H and ¹³C NMR confirm the presence of the fluorobenzyl ether linkage (δ ~4.9 ppm for -OCH₂-) and aromatic protons. ¹⁹F NMR detects the fluorine substituent’s electronic environment .
  • IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and 1250 cm⁻¹ (C-O-C ether stretch) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF (exact mass: 246.0692 g/mol) confirms molecular identity .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Test in graded solvents (e.g., water, DMSO, ethanol) via saturation shake-flask method. Note that while the compound is reported as "very soluble in water" in some studies, batch-specific variations may occur due to crystallinity .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Store in airtight containers at 2–8°C to prevent hydrolysis of the ether bond .

Advanced Research Questions

Q. How can computational docking studies predict the interaction of this compound with cyclooxygenase (COX) enzymes?

Methodological Answer:

  • Protein Preparation : Retrieve COX-2 structure (PDB: 5F1A) and prepare it using tools like AutoDock Tools (remove water, add hydrogens).
  • Ligand Docking : Perform flexible docking (e.g., AutoDock Vina) with the compound’s 3D structure (optimized via DFT). Analyze binding affinity (ΔG) and key interactions (e.g., hydrogen bonds with Arg120, hydrophobic contacts with Tyr355) .
  • Validation : Compare docking scores (G-Score) with known inhibitors like acetylsalicylic acid to infer potency .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Data Harmonization : Cross-validate assays (e.g., platelet aggregation vs. writhing test) using standardized protocols (OECD guidelines for toxicity, ISO for analytical methods) .
  • Structural Confirmation : Re-analyze disputed batches via XRD to rule out polymorphic or stereochemical variations.
  • Meta-Analysis : Compare EC₅₀ values across studies, adjusting for variables like cell line (e.g., HEK293 vs. RAW264.7) or solvent carrier (DMSO vs. saline) .

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Electronic Effects : Use Hammett constants (σₘ = 0.34 for meta-F) to predict electron-withdrawing effects on the benzyl ether.
  • Spectroscopic Analysis : ¹⁹F NMR chemical shifts (δ ~-115 ppm) and IR C-F stretches (~1100 cm⁻¹) correlate with electronic perturbation .
  • Computational Modeling : DFT calculations (e.g., Gaussian) quantify charge distribution and frontier molecular orbitals, linking reactivity to electrophilic aromatic substitution tendencies .

Q. What methodologies are recommended for studying bacterial metabolism of this compound?

Methodological Answer:

  • Decarboxylation Assays : Incubate with Bacillus subtilis cultures and monitor CO₂ release via manometric methods.
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., 3-fluorobenzyl alcohol) and quantify pathway kinetics .
  • Enzyme Inhibition : Test against bacterial phenolic acid decarboxylase using purified enzyme and UV-Vis kinetic assays (λ = 280 nm) .

Q. How can regioselectivity challenges in modifying the benzoic acid core be addressed?

Methodological Answer:

  • Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to direct electrophilic substitution to the meta position.
  • Directed Ortho-Metallation : Use LDA (lithium diisopropylamide) to deprotonate the ortho position, enabling selective functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.